molecular formula C11H17NO3 B1437059 tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 860265-67-4

tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1437059
M. Wt: 211.26 g/mol
InChI Key: CGBZZSVXPMUYMV-UHFFFAOYSA-N
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Description

Tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (TBC) is a bicyclic organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 164.2 g/mol. TBC is a versatile compound that is widely used in the synthesis of other organic compounds, as well as in scientific research applications.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Glutamic Acid Analogue : A study by Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue from L-serine, involving the formation of tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate (Hart & Rapoport, 1999).

  • Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines : Research by Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, showcasing its potential as a new scaffold for substituted piperidines (Harmsen et al., 2011).

  • Molecular Structure Characterization : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its molecular structure using single crystal X-ray diffraction, showing a unique bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).

Synthetic Methodology and Applications

  • Scalable Synthesis of Amino Acid Derivatives : Pandey et al. (2013) reported a scalable approach to synthesize enantiomerically pure cis-1,2-cyclohexanediamines and 7-azabicyclo[2.2.1]heptan-2-amines, starting from meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate (Pandey et al., 2013).

  • Synthesis of Enantiomerically Pure Compounds : Maton et al. (2010) described an efficient method to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, useful for producing compounds in kilogram amounts (Maton et al., 2010).

  • Chirospecific Synthesis for Peptidomimetics : A method for the chirospecific preparation of 1-carboxy-7-azabicycloheptane amino acids was developed by Campbell and Rapoport (1996) for generating peptidomimetics (Campbell & Rapoport, 1996).

Chemical Reactions and Catalysis

  • Catalysis in Asymmetric Cyclopropanation : Bertilsson and Andersson (2000) synthesized a dirhodium(II) complex from (1S,3R,4R)-2-(p-tert-butylphenylsulphonyl)-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid, demonstrating its use as an efficient catalyst in asymmetric cyclopropanation of alkenes (Bertilsson & Andersson, 2000).

properties

IUPAC Name

tert-butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(12)9(7)13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBZZSVXPMUYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171850
Record name 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

860265-67-4
Record name 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860265-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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